molecular formula C18H22N2O2S B1630101 Methyl 1-cyclohexyl-5-(4-(methylthio)phenyl)-1H-pyrazole-3-carboxylate CAS No. 346684-16-0

Methyl 1-cyclohexyl-5-(4-(methylthio)phenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B1630101
CAS No.: 346684-16-0
M. Wt: 330.4 g/mol
InChI Key: VWRRCWBPCLKKTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-cyclohexyl-5-(4-(methylthio)phenyl)-1H-pyrazole-3-carboxylate is a complex organic compound with a unique structure that combines a cyclohexyl group, a pyrazole ring, and a methylthio-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-cyclohexyl-5-(4-(methylthio)phenyl)-1H-pyrazole-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone.

    Introduction of the cyclohexyl group: This step involves the alkylation of the pyrazole ring with a cyclohexyl halide under basic conditions.

    Attachment of the methylthio-substituted phenyl group: This can be done via a nucleophilic aromatic substitution reaction, where a methylthio-substituted phenyl halide reacts with the pyrazole intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-cyclohexyl-5-(4-(methylthio)phenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Methyl 1-cyclohexyl-5-(4-(methylthio)phenyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 1-cyclohexyl-5-(4-(methylthio)phenyl)-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methylcyclohexene
  • 3-Methylcyclohexene
  • 4-Methylcyclohexene

Uniqueness

Methyl 1-cyclohexyl-5-(4-(methylthio)phenyl)-1H-pyrazole-3-carboxylate is unique due to its combination of a cyclohexyl group, a pyrazole ring, and a methylthio-substituted phenyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

methyl 1-cyclohexyl-5-(4-methylsulfanylphenyl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c1-22-18(21)16-12-17(13-8-10-15(23-2)11-9-13)20(19-16)14-6-4-3-5-7-14/h8-12,14H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRRCWBPCLKKTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)SC)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20621498
Record name Methyl 1-cyclohexyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346684-16-0
Record name Methyl 1-cyclohexyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-cyclohexyl-5-(4-(methylthio)phenyl)-1H-pyrazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-cyclohexyl-5-(4-(methylthio)phenyl)-1H-pyrazole-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 1-cyclohexyl-5-(4-(methylthio)phenyl)-1H-pyrazole-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 1-cyclohexyl-5-(4-(methylthio)phenyl)-1H-pyrazole-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 1-cyclohexyl-5-(4-(methylthio)phenyl)-1H-pyrazole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 1-cyclohexyl-5-(4-(methylthio)phenyl)-1H-pyrazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.